N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a hybrid structure combining a 4-chloroindole moiety linked via an ethyl-propanamide chain to a 4-oxoquinazolin-3(4H)-yl group. The 4-oxoquinazolinone core is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The indole component may enhance target binding affinity, as seen in other bioactive molecules .
Properties
Molecular Formula |
C21H19ClN4O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-5-3-7-19-15(17)8-11-25(19)13-10-23-20(27)9-12-26-14-24-18-6-2-1-4-16(18)21(26)28/h1-8,11,14H,9-10,12-13H2,(H,23,27) |
InChI Key |
KBWJCJMZEABBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline moiety can inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Oxoquinazolin-3(4H)-yl Acetamide Derivatives
Compounds sharing the 4-oxoquinazolinone core but substituted with acetamide groups (e.g., N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d)) exhibit diverse biological activities. For instance:
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, with IC₅₀ values comparable to first-line antitubercular drugs .
- N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed activity against M. tuberculosis bd oxidase, a respiratory enzyme critical for bacterial survival under hypoxia .
Key Differences :
- The target compound’s propanamide linker (vs. acetamide in analogs) may alter pharmacokinetic properties, such as solubility and membrane permeability.
- The 4-chloroindole substituent could enhance lipophilicity and target binding compared to phenyl or hydroxyphenyl groups in analogs .
Indole-Containing Propanamide Analogs
The compound N-((4-acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-propanamide (59) shares structural motifs with the target molecule:
- Indole core : Both compounds incorporate substituted indole moieties, but the target compound’s 4-chloroindole is directly linked to an ethyl group, whereas compound 59 features a 4-chlorobenzoyl-substituted indole.
Key Insight : The target compound’s lack of a sulfonyl group may improve metabolic stability compared to compound 57.
Quinazolinone-Based Surfactants
Compounds like 6-(1-hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one (10) highlight the versatility of the 4-oxoquinazolinone scaffold. These derivatives were modified into nonionic surfactants by introducing long alkyl chains (e.g., heptadecyl), enabling applications in colloidal chemistry .
Key Differences :
- The target compound lacks surfactant-friendly hydrophobic chains, suggesting a focus on therapeutic (vs. industrial) applications.
- The propanamide-indole linkage may confer better water solubility than alkylated quinazolinones.
Table 1: Comparative Data for Key Analogs
Synthetic Notes:
- Acetamide derivatives (e.g., 4d, 4g) were synthesized in moderate-to-high yields (38–83%) via nucleophilic substitution or coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
